2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. Its structure features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a keto group at the 4-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry for its potential biological activities.
The compound is cataloged under the Chemical Abstracts Service number 309976-36-1 and has a molecular weight of 198.3 g/mol. It is classified as a thienopyrimidine derivative, which is known for its diverse applications in pharmaceuticals, especially as inhibitors of various biological targets such as kinases and receptors .
The synthesis of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves cyclization reactions. One common method is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate in the presence of primary amines. This method allows for the formation of the thienopyrimidine ring system efficiently .
Another approach utilizes a one-pot reaction involving 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones and aromatic aldehydes with benzylamine or its derivatives. The reaction conditions usually involve heating in ethanol followed by treatment with potassium hydroxide, yielding the desired product in moderate to high yields (46%–86%) without extensive purification steps .
The molecular structure of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one can be represented as follows:
This compound consists of:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm its structure. For instance, NMR spectra provide information on the hydrogen and carbon environments within the molecule, while MS helps in determining its molecular weight and fragmentation patterns .
2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is involved in several types of chemical reactions:
For oxidation reactions, m-chloroperbenzoic acid is frequently employed. In substitution reactions, nucleophiles such as benzylamine are commonly used under standard laboratory conditions to yield various substituted derivatives .
The significant products from these reactions include:
The physical properties include:
Key chemical properties involve:
Relevant data from spectral analyses (IR, NMR) provide insights into functional groups and molecular interactions that characterize this compound's behavior under various conditions .
The primary applications of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one lie in:
Research has indicated that derivatives of thienopyrimidines exhibit anti-cancer properties by inhibiting cell growth across various cancer cell lines, which positions this compound as a candidate for further exploration in drug development programs .
The thieno[2,3-d]pyrimidin-4-one core represents a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties and structural versatility. This bicyclic heterocyclic system features a benzene ring fused with pyrimidine and thiophene rings, creating a planar, electron-rich framework that closely mimics the purine base adenine found in DNA and RNA [1] [5]. This molecular mimicry enables effective interactions with biological targets evolved to recognize purine nucleotides, particularly enzymes utilizing adenine-containing cofactors (NAD+/FAD) or ATP-binding sites in kinases. The 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one derivative specifically incorporates a methylthio (-SCH₃) group at the C2 position, which serves as an excellent leaving group for nucleophilic substitution reactions, facilitating rapid structural diversification [5]. This strategic positioning allows medicinal chemists to systematically modify the molecule while maintaining the core pharmacophore. The compound exhibits favorable physicochemical properties for drug development, including moderate solubility, molecular weight (180.23 g/mol), and a melting point of 245°C (dec.), indicating reasonable thermal stability for synthetic manipulation [5]. These characteristics collectively establish the molecule as a versatile template for designing ligands targeting diverse biological pathways implicated in human diseases.
Thienopyrimidine derivatives have undergone significant pharmacological evolution since their initial exploration in the mid-20th century. Early research focused primarily on their antimicrobial potential, but the discovery of their kinase inhibitory properties in the 1990s marked a transformative shift in their therapeutic application [2]. The structural analogy to quinazoline-based kinase inhibitors prompted systematic investigation into thieno[2,3-d]pyrimidin-4-ones as bioisosteric replacements, culminating in several clinical candidates. Notable milestones include the development of sufugolix (TAK-013), a thieno[2,3-d]pyrimidine derivative that reached Phase III clinical trials as a gonadotropin-releasing hormone receptor (GnRHR) antagonist (IC₅₀ = 0.06 nM) for prostate cancer and endometriosis [2] [3]. This was followed by olmutinib, an FDA-approved third-generation EGFR inhibitor incorporating the thieno[3,2-d]pyrimidine core for treating T790M mutation-positive non-small cell lung cancer [3]. Concurrently, pictilisib (GDC-0941), a thieno[3,2-d]pyrimidine-based phosphatidylinositol 3-kinase (PI3K) inhibitor, advanced to clinical trials for solid tumors [2] [3]. These successes validated the scaffold's drugability and stimulated extensive structure-activity relationship (SAR) studies on C2, C4, and C6 positions, establishing that C2 modifications (methylsulfanyl in particular) profoundly influence target selectivity and binding kinetics. The historical progression demonstrates a strategic shift from broad phenotypic screening to rational, target-focused drug design leveraging the scaffold's inherent capacity for high-affinity protein interactions.
Table 1: Historical Milestones in Thieno[2,3-d]Pyrimidine-Based Drug Development
Year Range | Development Phase | Key Advances | Representative Agents |
---|---|---|---|
1980-1999 | Early Exploration | Antimicrobial screening, initial kinase inhibition studies | Basic substituted derivatives |
2000-2010 | Target Validation | GnRHR antagonists, PI3K inhibitors identified | Sufugolix (TAK-013) |
2011-2015 | Clinical Translation | EGFR inhibitors advanced, PI3K inhibitors in trials | Pictilisib (GDC-0941) |
2016-Present | Precision Medicine | Mutant-specific inhibitors, covalent binders | Olmutinib, FLT3 inhibitors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7